Lipophilicity Enhancement: 2-(Trifluoromethyl)-1,3-thiazolidine Exhibits 4-Fold Higher XLogP3 than Non-Fluorinated 2-Methylthiazolidine
The computed XLogP3 value for 2-(trifluoromethyl)-1,3-thiazolidine is 1.5 [1]. In contrast, the non-fluorinated analog 2-methylthiazolidine exhibits a predicted LogP of 0.37 . This represents a 4.05-fold increase in lipophilicity, directly attributable to the electron-withdrawing and hydrophobic nature of the trifluoromethyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 2-Methylthiazolidine, predicted LogP = 0.37 |
| Quantified Difference | 4.05-fold increase (1.5 / 0.37) |
| Conditions | Computational prediction (ACD/Labs Percepta Platform for comparator; XLogP3 for target) |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical determinant of oral bioavailability and cellular uptake in drug discovery programs.
- [1] Kuujia. (n.d.). Cas no 1016771-85-9 (2-(trifluoromethyl)-1,3-thiazolidine). Retrieved from https://www.kuujia.com/cas-1016771-85-9.html View Source
